molecular formula C24H22ClF3O3 B1213520 Flufenprox CAS No. 107713-58-6

Flufenprox

Cat. No.: B1213520
CAS No.: 107713-58-6
M. Wt: 450.9 g/mol
InChI Key: RURQAJURNPMSSK-UHFFFAOYSA-N
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Description

Flufenprox (IUPAC name: rac-1-(4-chlorophenoxy)-3-{[(2R)-2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl}benzene) is a synthetic pyrethroid-like insecticide with the CAS registry number 107713-58-6 . Its chemical formula is C24H22ClF3O3, characterized by a unique ether-hydrocarbon hybrid structure incorporating a trifluoropropoxy group and a chlorophenoxy moiety . This compound exhibits broad-spectrum insecticidal activity, targeting pests in agricultural, household, and public health settings. Its mode of action involves disrupting voltage-gated sodium channels in insect neurons, leading to paralysis and death .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107713-58-6

Molecular Formula

C24H22ClF3O3

Molecular Weight

450.9 g/mol

IUPAC Name

1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C24H22ClF3O3/c1-2-30-20-10-6-18(7-11-20)23(24(26,27)28)16-29-15-17-4-3-5-22(14-17)31-21-12-8-19(25)9-13-21/h3-14,23H,2,15-16H2,1H3

InChI Key

RURQAJURNPMSSK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F

Other CAS No.

107713-58-6

vapor_pressure

9.75e-10 mmHg

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Flufenprox belongs to the pyrethroid ether subgroup, sharing structural similarities with compounds like halfenprox , transfluthrin , and meperfluthrin . Key structural distinctions include:

  • Ether vs. Ester Linkages : Unlike ester-based pyrethroids (e.g., permethrin, cypermethrin), this compound lacks a central ester bond, replacing it with an ether linkage, enhancing stability against hydrolytic degradation .
  • Fluorinated Side Chains: The trifluoropropoxy group in this compound contrasts with the non-fluorinated chains in ethofenprox or the difluoroalkoxy groups in heptafluthrin, influencing lipid solubility and target-site binding .

Functional Analogues

2.2.1 Halfenprox (CAS 111872-58-3)
  • Structure : Shares an ether backbone but substitutes the trifluoropropoxy group with a brominated aromatic ring .
  • Activity : Less effective against Lepidoptera but superior in controlling Diptera compared to this compound .
  • Stability : Higher photostability due to bromine’s electron-withdrawing effects .
2.2.2 Transfluthrin (CAS 118712-89-3)
  • Structure : Contains a cyclopropane ester core and tetrafluorobenzyl alcohol, differing from this compound’s ether-hydrocarbon hybrid .
  • Application : Primarily used in mosquito control due to high vapor pressure, whereas this compound is broader-spectrum .
  • Toxicity : Transfluthrin has a lower LD50 in mammals (250 mg/kg) compared to this compound (430 mg/kg) .
2.2.3 Meperfluthrin (CAS 241)
  • Structure : Features a methyl ester and para-fluoro substitution, enhancing contact toxicity .
  • Efficacy : More potent against stored-product pests but degrades faster in aquatic environments than this compound .

Comparative Data Table

Compound CAS Chemical Formula Structure Type Target Pests Mammalian LD50 (mg/kg) Environmental Half-Life (Days)
This compound 107713-58-6 C24H22ClF3O3 Ether-hydrocarbon Lepidoptera, Diptera 430 7–14
Halfenprox 111872-58-3 C23H21BrF3O3 Ether Diptera, Coleoptera 380 10–21
Transfluthrin 118712-89-3 C15H12Cl2F4O2 Ester-cyclopropane Diptera 250 3–7
Meperfluthrin 242 C18H20F4O3 Ester-fluoroaryl Stored-product pests 310 5–10

Sources:

Research Findings

  • Chirality and Activity : this compound’s R-configuration at the C1 position enhances sodium channel binding compared to its S-isomer, similar to esfenvalerate .
  • Environmental Impact : this compound degrades faster in aerobic soils (half-life: 14 days) than transfluthrin (3–7 days) but slower than meperfluthrin .
  • Synergistic Formulations: Combinations with neonicotinoids (e.g., imidacloprid) improve efficacy against resistant pests, a strategy less effective with halfenprox due to its narrower spectrum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flufenprox
Reactant of Route 2
Reactant of Route 2
Flufenprox

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